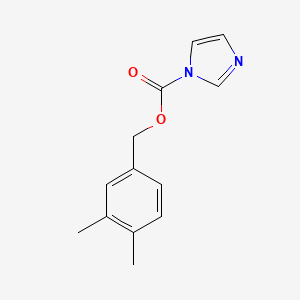

(3,4-Dimethylphenyl)methyl imidazole-1-carboxylate

Description

Properties

CAS No. |

811448-13-2 |

|---|---|

Molecular Formula |

C13H14N2O2 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

(3,4-dimethylphenyl)methyl imidazole-1-carboxylate |

InChI |

InChI=1S/C13H14N2O2/c1-10-3-4-12(7-11(10)2)8-17-13(16)15-6-5-14-9-15/h3-7,9H,8H2,1-2H3 |

InChI Key |

SUKKYPPJFKCAQI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)COC(=O)N2C=CN=C2)C |

Origin of Product |

United States |

Preparation Methods

Direct Nucleophilic Substitution with Benzyl Chloride

A primary method involves reacting 3,4-dimethylbenzyl chloride with imidazole-1-carboxylate. This approach exploits the nucleophilic attack of the carboxylate anion on the electrophilic benzyl chloride, forming the ester bond.

| Reaction Components | Conditions | Key Observations |

|---|---|---|

| 3,4-Dimethylbenzyl chloride | Base (e.g., NaH, K₂CO₃) | Facilitates deprotonation of carboxylate salt |

| Imidazole-1-carboxylate salt | Polar aprotic solvents (DMF, THF) | Enhances nucleophilicity of carboxylate |

| 50–100°C | Optimizes reaction rate and yield |

Mechanistic Pathway :

- Deprotonation : The carboxylate salt (e.g., sodium imidazole-1-carboxylate) is deprotonated in situ, generating a strong nucleophile.

- Substitution : The nucleophilic carboxylate attacks the benzyl chloride, displacing chloride and forming the ester.

- Purification : The product is isolated via recrystallization or column chromatography.

Advantages :

Limitations :

- Requires anhydrous conditions to prevent hydrolysis.

- Moderate yields due to competing elimination reactions.

Coupling Reagents for Esterification

This method employs carbodiimide-based reagents (e.g., DCC or EDC) to activate imidazole-1-carboxylic acid, enabling coupling with 3,4-dimethylbenzyl alcohol.

| Reagents | Catalysts | Solvents | Yield |

|---|---|---|---|

| Imidazole-1-carboxylic acid | DMAP | Dichloromethane | 70–85% |

| 3,4-Dimethylbenzyl alcohol | EDC | Toluene | |

| HOBt | Ethyl acetate |

Procedure :

- Activation : The acid is reacted with DCC/EDC to form an active O-acylisourea intermediate.

- Coupling : The benzyl alcohol attacks the intermediate, releasing urea (DCC) or other byproducts.

- Workup : The reaction mixture is filtered, and the ester is purified by crystallization.

Mechanistic Insights :

- DMAP Catalysis : Accelerates the formation of the active intermediate by stabilizing transition states.

- HOBt Addition : Reduces racemization in sterically hindered systems.

Applications :

Transesterification of Methyl Esters

For scenarios where 3,4-dimethylbenzyl alcohol is scarce, transesterification of methyl imidazole-1-carboxylate offers an alternative.

| Reactants | Catalysts | Conditions | Yield |

|---|---|---|---|

| Methyl imidazole-1-carboxylate | Acid (H₂SO₄, HCl) | Reflux in toluene | 60–75% |

| 3,4-Dimethylbenzyl alcohol | Base (NaOMe, NaOH) | Ethanol/water mix |

Key Steps :

- Protonation/Deprotonation : Acid catalysts protonate the ester carbonyl, enhancing electrophilicity.

- Nucleophilic Attack : The benzyl alcohol attacks the carbonyl, displacing methanol.

- Equilibrium Shift : Azeotropic removal of methanol drives the reaction forward.

Optimization Strategies :

- Solvent Choice : Aprotic solvents (e.g., toluene) reduce side reactions.

- Catalyst Loading : Higher catalyst concentrations improve reaction kinetics.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Direct Substitution | Simple reagents, no coupling agents | Moderate yields, sensitive conditions | Moderate |

| Coupling Reagents | High yields, functional group tolerance | Cost of reagents, complex workup | High |

| Transesterification | Utilizes cheap methyl ester precursors | Requires excess alcohol, equilibrium control | Moderate |

| Dimethyl Carbonate Alkylation | Solvent-free, high temperatures | Limited substrate scope | Low |

Critical Research Findings

- Steric Effects : The 3,4-dimethyl substituents on the benzyl group significantly influence reaction rates and yields, necessitating higher temperatures or catalyst loadings.

- Purification Challenges : Column chromatography is often required due to byproducts like unreacted benzyl chloride or urea derivatives.

- Catalyst Efficiency : DMAP outperforms HOBt in coupling reactions, particularly with electron-deficient imidazole derivatives.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylphenyl)methyl imidazole-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole-1-carboxylate derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-1-carboxylate derivatives with additional functional groups, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

Catalysis

The compound has been explored as a catalyst in organic synthesis. For instance, related imidazolium salts have been utilized in the synthesis of isophorone nitrile from isophorone and hydrogen cyanide, showcasing the potential of imidazole derivatives in facilitating chemical reactions efficiently .

Pharmaceutical Development

Imidazole derivatives are well-known for their therapeutic properties. Research indicates that compounds similar to (3,4-Dimethylphenyl)methyl imidazole-1-carboxylate exhibit antiviral, antitumor, and bacteriostatic activities. The structural characteristics of imidazoles allow them to interact effectively with biological targets, making them valuable in drug development .

Cocrystal Formation

The ability of (3,4-Dimethylphenyl)methyl imidazole-1-carboxylate to form cocrystals with various coformers has been investigated. Cocrystals can enhance the solubility and stability of pharmaceutical compounds, thus improving their bioavailability. Studies have shown that imidazole derivatives can form stable cocrystals with other pharmaceutical agents, which may lead to novel therapeutic formulations .

Case Studies

Mechanism of Action

The mechanism of action of (3,4-Dimethylphenyl)methyl imidazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key distinguishing feature is the DMB ester group attached to the imidazole-1-carboxylate framework. Below is a comparative analysis with structurally related compounds:

Table 1: Comparative Analysis of Key Compounds

Electronic and Solubility Properties

- Electron-Donating vs.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for the preparation of (3,4-Dimethylphenyl)methyl imidazole-1-carboxylate?

- Methodological Answer : The synthesis typically involves coupling an imidazole derivative with a substituted benzyl chloroformate. For example, multi-component reactions (MCRs) using hydrazine derivatives, aldehydes, and isocyanides under reflux conditions in polar solvents (e.g., ethanol) can yield substituted imidazole carboxylates. A base (e.g., triethylamine) is often used to deprotonate intermediates .

- Key Considerations : Optimize reaction time (6–12 hours) and temperature (80–100°C) to avoid byproducts like unreacted imidazole or over-oxidized species.

Q. How is the molecular structure of (3,4-Dimethylphenyl)methyl imidazole-1-carboxylate confirmed experimentally?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR peaks for the imidazole ring protons appear at δ 7.2–8.1 ppm, while methyl groups on the 3,4-dimethylphenyl moiety resonate at δ 2.2–2.5 ppm. ¹³C NMR confirms the carbonyl (C=O) at ~155–160 ppm .

- X-ray Crystallography : Refinement using SHELXL resolves bond lengths (e.g., C–O ester bonds at ~1.34 Å) and dihedral angles. Programs like OLEX2 aid in visualizing intermolecular interactions such as C–H···π stacking .

Q. What intermolecular interactions stabilize the crystal lattice of structurally related imidazole derivatives?

- Methodological Answer : Weak C–H···π interactions (3.0–3.5 Å) and van der Waals forces dominate. For example, in 4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol, adjacent molecules form a 3D network via these interactions . Use Mercury or PLATON to analyze packing diagrams.

Advanced Research Questions

Q. How can SHELXL be utilized to refine ambiguous electron density regions in the crystal structure of imidazole carboxylates?

- Methodological Answer :

- Parameterization : Assign anisotropic displacement parameters (ADPs) to non-hydrogen atoms. Use restraints (e.g., DFIX, SIMU) for disordered regions.

- Validation : Check R1/wR2 values (<5% for high-resolution data) and the GooF (0.8–1.2) to assess refinement quality. SHELXL’s TWIN command handles twinned data .

- Case Study : Refinement of ethyl 4-(3,4-dimethoxyphenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate (3l) resolved disorder in the methoxy groups using PART instructions .

Q. How do solvent polarity and catalyst choice influence the regioselectivity of imidazole carboxylate synthesis?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the imidazole N1 position, while protic solvents (e.g., ethanol) stabilize carbamate intermediates.

- Catalysts : Lewis acids (e.g., ZnCl₂) enhance electrophilicity of carbonyl carbons, directing substitution to specific sites. For example, ZnCl₂ increased yield by 15% in analogous tri-substituted imidazoles .

Q. What computational methods validate spectroscopic data discrepancies for imidazole derivatives?

- Methodological Answer :

- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental ¹H NMR shifts to identify misassignments. For instance, methyl groups in 3,4-dimethylphenyl show deviations >0.3 ppm if protonation states differ .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺) within 5 ppm error. Discrepancies in fragment patterns may indicate tautomerism or impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.